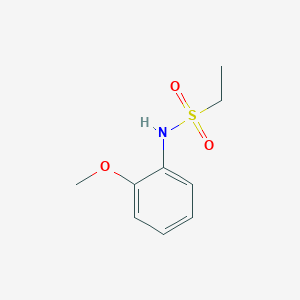
Ethanesulfonamide, N-(2-methoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanesulfonamide, N-(2-methoxyphenyl)- is an organic compound with the molecular formula C9H13NO3S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to an ethanesulfonyl moiety and a 2-methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethanesulfonamide, N-(2-methoxyphenyl)- can be synthesized through several methods. One common approach involves the reaction of ethanesulfonyl chloride with 2-methoxyaniline in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
In industrial settings, the production of ethanesulfonamide, N-(2-methoxyphenyl)- may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high yields .
Analyse Chemischer Reaktionen
Types of Reactions
Ethanesulfonamide, N-(2-methoxyphenyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles such as alkyl halides or amines; in polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
Ethanesulfonamide, N-(2-methoxyphenyl)- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of ethanesulfonamide, N-(2-methoxyphenyl)- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s activity. The pathways involved often include the inhibition of folate synthesis in microorganisms, leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonamide: A simpler sulfonamide with a single sulfonamide group attached to a methane moiety.
N-(2-Methoxyphenyl)methanesulfonamide: Similar structure but with a methanesulfonyl group instead of an ethanesulfonyl group.
Uniqueness
Ethanesulfonamide, N-(2-methoxyphenyl)- is unique due to its specific combination of an ethanesulfonyl group and a 2-methoxyphenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other sulfonamides may not be as effective .
Eigenschaften
CAS-Nummer |
57616-34-9 |
|---|---|
Molekularformel |
C9H13NO3S |
Molekulargewicht |
215.27 g/mol |
IUPAC-Name |
N-(2-methoxyphenyl)ethanesulfonamide |
InChI |
InChI=1S/C9H13NO3S/c1-3-14(11,12)10-8-6-4-5-7-9(8)13-2/h4-7,10H,3H2,1-2H3 |
InChI-Schlüssel |
VHJYUXYQEDYZDR-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)NC1=CC=CC=C1OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Phosphorothioyltri(ethane-2,1-diyl)]tris[diphenyl(sulfanylidene)-lambda~5~-phosphane]](/img/structure/B14629924.png)
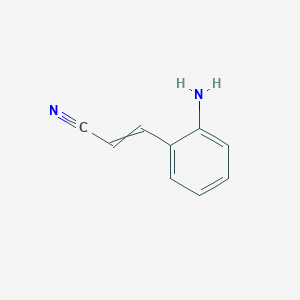

![1-[1-(2-Aminoethyl)-4,5-dihydro-1H-imidazol-2-yl]octadecan-1-one](/img/structure/B14629942.png)

![[1,1'-Biphenyl]-4-amine, N,N-bis(4-methoxyphenyl)-](/img/structure/B14629944.png)

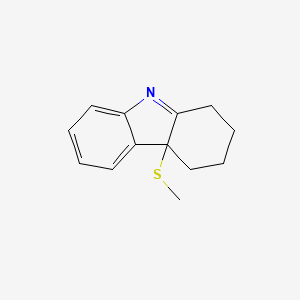
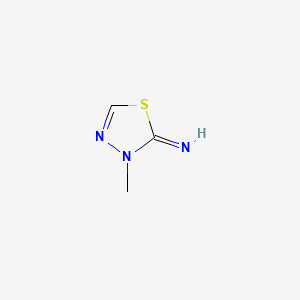
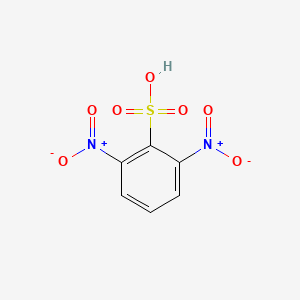
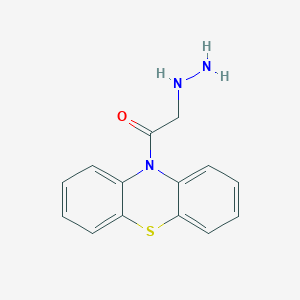
![Di([1,1'-biphenyl]-2-yl)ditellane](/img/structure/B14629971.png)
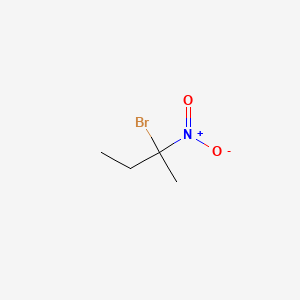
![[(1R)-2,2,4-Trimethylcyclopent-3-en-1-yl]acetaldehyde](/img/structure/B14629987.png)
